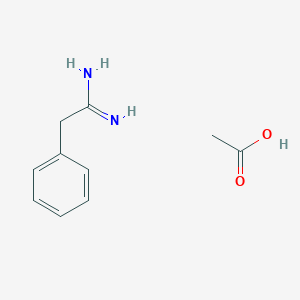
Quinoline-2-carboxamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2-carboxamidine dihydrochloride (QDC) is an organic compound that is composed of two nitrogen atoms and two carbon atoms. QDC has a wide range of applications in the field of science and has been studied extensively in recent years. QDC is a versatile compound that can be used in various laboratory experiments and scientific research applications.
Mechanism of Action
Quinoline-2-carboxamidine dihydrochloride works by binding to specific receptors on the surface of cells. This binding causes a conformational change in the receptor, which activates a signaling cascade that leads to changes in the cell’s physiology. The exact mechanism of action of Quinoline-2-carboxamidine dihydrochloride is still being studied, but it is known to be involved in the regulation of cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects
Quinoline-2-carboxamidine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have neuroprotective and cardioprotective effects. In addition, Quinoline-2-carboxamidine dihydrochloride has been found to modulate the immune system, improve cognitive function, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Quinoline-2-carboxamidine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily and quickly. It is also stable and can be stored for long periods of time. Furthermore, it is non-toxic and does not cause any adverse effects in humans. The main limitation of Quinoline-2-carboxamidine dihydrochloride is that it is not widely available and can be difficult to obtain in some parts of the world.
Future Directions
There are several potential future directions for the use of Quinoline-2-carboxamidine dihydrochloride. One possibility is to use it as a drug delivery system, as it has been shown to be able to penetrate cell membranes. Another potential application is to use it as an anti-cancer agent, as it has been shown to have anti-tumor properties. Additionally, Quinoline-2-carboxamidine dihydrochloride could be used to study the effects of drugs on the central nervous system, as it has been shown to have neuroprotective effects. Finally, Quinoline-2-carboxamidine dihydrochloride could be used to study the effects of hormones on cells, as it has been shown to modulate the immune system.
Synthesis Methods
Quinoline-2-carboxamidine dihydrochloride can be synthesized using several methods. The most common method involves the reaction of quinoline and 2-chloro-N-methyl-N-formyl-amidine hydrochloride in aqueous solution. The reaction is carried out at room temperature and yields a white crystalline solid. The product is then purified by recrystallization.
Scientific Research Applications
Quinoline-2-carboxamidine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on cells, to study the effects of drugs on the central nervous system, and to study the effects of drugs on the immune system. Quinoline-2-carboxamidine dihydrochloride has also been used to study the effects of hormones on cells and to study the effects of nutrients on cells.
properties
IUPAC Name |
quinoline-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAQBNJXZNJMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboxamidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)


![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)




